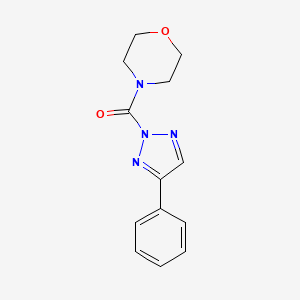
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- is a complex organic compound with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- typically involves the reaction of azides with allyl ketones in the presence of diethylamine as a catalyst . This method allows for the formation of fully substituted 1,2,3-triazoles. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as dyes and photostabilizers.
Mechanism of Action
The mechanism of action of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site and blocking its enzymatic activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and microbial proliferation.
Comparison with Similar Compounds
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- can be compared with other similar compounds, such as:
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also contain the triazole ring and exhibit similar biological activities.
Imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Shares the morpholine ring and is used in various industrial applications.
The uniqueness of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
morpholin-4-yl-(4-phenyltriazol-2-yl)methanone |
InChI |
InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)17-14-10-12(15-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
GOSFBKBCZMUBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)N2N=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


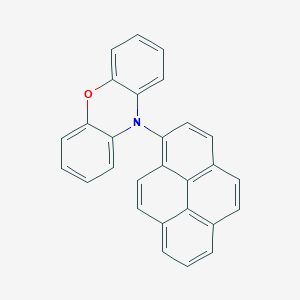
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
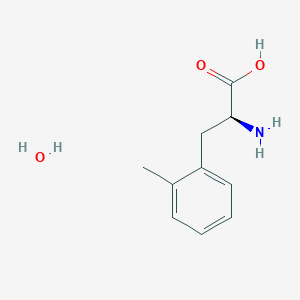
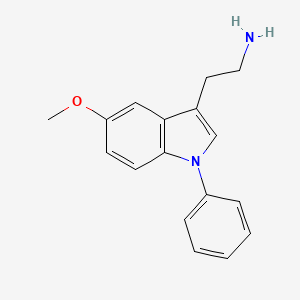
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
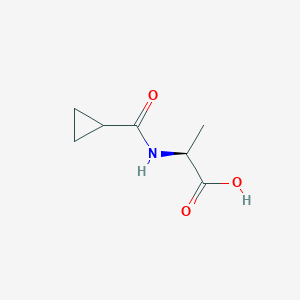
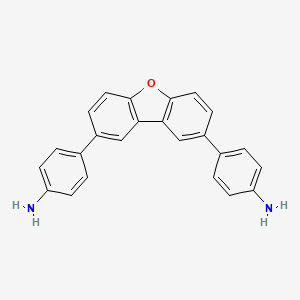
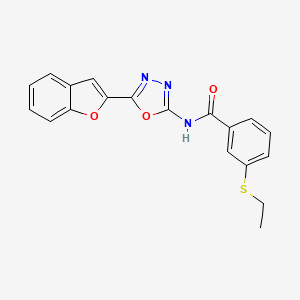
![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
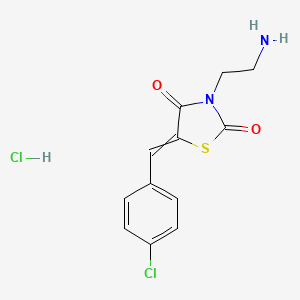
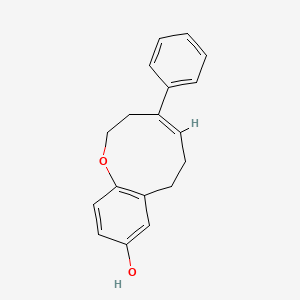
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
